3-Diallylaminomethyl-2,8-dimethyl-quinolin-4-ol
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Overview
Description
3-Diallylaminomethyl-2,8-dimethyl-quinolin-4-ol is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diallylaminomethyl-2,8-dimethyl-quinolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of aniline with diethyl ethoxymethylenemalonate to form 4-hydroxyquinoline, followed by further functionalization to introduce the diallylaminomethyl and dimethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous-flow processes and the use of recyclable catalysts can enhance the efficiency and sustainability of the production .
Chemical Reactions Analysis
Types of Reactions
3-Diallylaminomethyl-2,8-dimethyl-quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
3-Diallylaminomethyl-2,8-dimethyl-quinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 3-Diallylaminomethyl-2,8-dimethyl-quinolin-4-ol involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: A simpler analog with similar biological activities.
2,8-Dimethylquinoline: Lacks the diallylaminomethyl group but shares the core structure.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness
3-Diallylaminomethyl-2,8-dimethyl-quinolin-4-ol is unique due to the presence of the diallylaminomethyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H22N2O |
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Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-[[bis(prop-2-enyl)amino]methyl]-2,8-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C18H22N2O/c1-5-10-20(11-6-2)12-16-14(4)19-17-13(3)8-7-9-15(17)18(16)21/h5-9H,1-2,10-12H2,3-4H3,(H,19,21) |
InChI Key |
DUKZBMAPDUEDOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN(CC=C)CC=C |
Origin of Product |
United States |
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